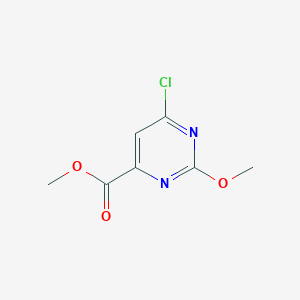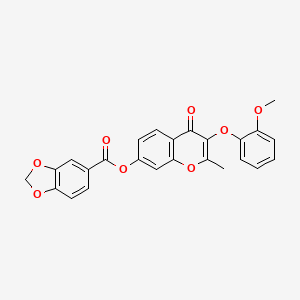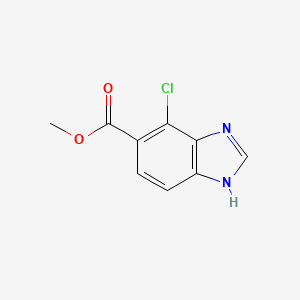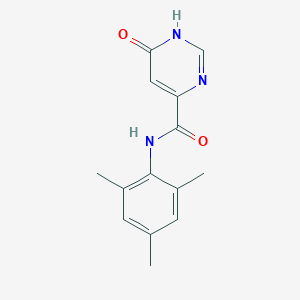![molecular formula C24H21N3O5 B2910595 [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate CAS No. 1210764-69-4](/img/structure/B2910595.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound known for its notable chemical stability and unique biological activities. This compound exhibits a wide range of scientific research applications, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. Starting materials often include 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid, which undergoes esterification, followed by the introduction of the [(1-cyanocyclohexyl)carbamoyl]methyl group through carbamoylation. These reactions require carefully controlled conditions, such as the use of anhydrous solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production process is optimized for large batches, utilizing continuous flow reactors for better control of reaction parameters and yield maximization. Catalysts such as palladium on carbon and solvents like dichloromethane are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes oxidation reactions typically mediated by agents such as potassium permanganate.
Reduction: : This compound can be reduced using agents like lithium aluminium hydride, leading to the formation of alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium
Reduction: : Lithium aluminium hydride in dry ether
Substitution: : Sodium hydroxide in aqueous solution
Major Products Formed
These reactions yield various derivatives that are useful for further chemical transformations or for biological activity studies.
Scientific Research Applications
[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate finds applications across several domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biological assays to study cellular processes.
Medicine: : Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: : Utilized in the manufacturing of advanced materials and as a reagent in chemical production.
Mechanism of Action
The biological activity of [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. It modulates pathways crucial for cellular signaling and metabolic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate stands out due to its higher stability and potent biological activities. Similar compounds include:
[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate
[(1-cyanocyclohexyl)carbamoyl]ethyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate
Each of these compounds has distinct yet overlapping applications, with variations in their synthetic routes and specific effects.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c25-15-24(12-4-1-5-13-24)26-20(28)14-32-23(31)16-8-10-17(11-9-16)27-21(29)18-6-2-3-7-19(18)22(27)30/h2-3,6-11H,1,4-5,12-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPYONOHZSZVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
![2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2910513.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)

![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
![2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2910532.png)

